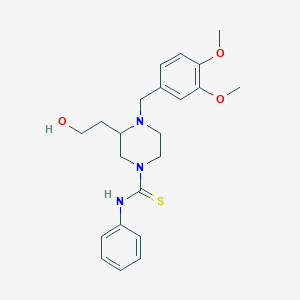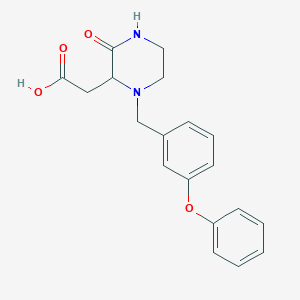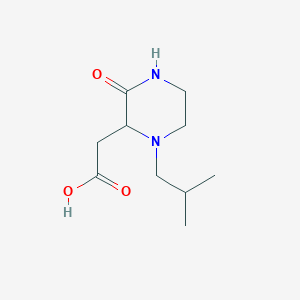![molecular formula C16H17N B499110 N-[(4-phenylphenyl)methyl]cyclopropanamine](/img/structure/B499110.png)
N-[(4-phenylphenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-phenylphenyl)methyl]cyclopropanamine: is an organic compound characterized by the presence of a cyclopropane ring attached to a biphenyl group via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenylphenyl)methyl]cyclopropanamine typically involves the reaction of biphenyl-4-carboxaldehyde with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Schiff Base: Biphenyl-4-carboxaldehyde reacts with cyclopropylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-[(4-phenylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-phenylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-phenylphenyl)methyl]cyclopropanamine
- N-(biphenyl-4-ylmethyl)cyclopropylamine
- N-(biphenyl-4-ylmethyl)cyclopropanone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring and biphenyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31g/mol |
IUPAC Name |
N-[(4-phenylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C16H17N/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-17-16-10-11-16/h1-9,16-17H,10-12H2 |
InChI Key |
FKMNAWDJSCJFDK-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-chlorophenyl)acryloyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B499029.png)
![2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499031.png)

![[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B499033.png)
![2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499034.png)
![[1-(2-Fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B499038.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B499041.png)
![N-[benzyl(2-hydroxyethyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B499042.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B499045.png)
![4-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B499049.png)
![2-[1-(4-Methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B499051.png)
